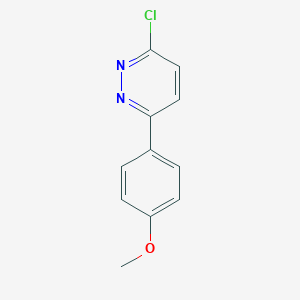

3-Chloro-6-(4-methoxyphenyl)pyridazine

Description

Properties

IUPAC Name |

3-chloro-6-(4-methoxyphenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)10-6-7-11(12)14-13-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBSFHQGJIBFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482733 | |

| Record name | 3-chloro-6-(4-methoxyphenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58059-31-7 | |

| Record name | 3-Chloro-6-(4-methoxyphenyl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58059-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-6-(4-methoxyphenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-6-(4-METHOXYPHENYL)PYRIDAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-6-(4-methoxyphenyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3-Chloro-6-(4-methoxyphenyl)pyridazine. This pyridazine derivative is of interest to researchers in medicinal chemistry and materials science due to its potential applications stemming from its unique chemical structure. This document outlines two primary synthetic pathways for its preparation: the chlorination of a pyridazinone precursor and a Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols for these methods are provided. Furthermore, this guide includes a thorough characterization of the target compound, presenting its physicochemical properties and spectral data. All quantitative data is summarized in structured tables for clarity and ease of comparison. Diagrams illustrating the synthetic routes and experimental workflows are also included to facilitate understanding.

Introduction

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The pyridazine nucleus is a key structural motif in a variety of biologically active molecules, exhibiting properties such as antihypertensive, analgesic, anti-inflammatory, and anticancer effects. The subject of this guide, this compound (CAS No. 58059-31-7), is a notable derivative possessing a desirable combination of a reactive chloro group and an electron-donating methoxyphenyl substituent.[1] This substitution pattern makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 58059-31-7 |

| Molecular Formula | C₁₁H₉ClN₂O |

| Molecular Weight | 220.66 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Melting Point | Not available |

Synthesis of this compound

Two principal synthetic strategies have been identified for the preparation of this compound. The first involves the synthesis of a pyridazinone intermediate followed by chlorination, while the second employs a palladium-catalyzed cross-coupling reaction.

Synthesis via Chlorination of 6-(4-methoxyphenyl)pyridazin-3(2H)-one

This two-step pathway first involves the construction of the pyridazinone ring system, followed by the introduction of the chlorine atom.

Diagram 1: Synthesis via Pyridazinone Intermediate

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-(4-methoxyphenyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Chloro-6-(4-methoxyphenyl)pyridazine (CAS No. 58059-31-7). Due to the limited availability of experimentally determined data for this specific molecule, this document combines foundational information with predicted values from computational models to offer a robust profile for research and drug development applications.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClN₂O | --INVALID-LINK--[1] |

| Molecular Weight | 220.66 g/mol | --INVALID-LINK--[1] |

| Melting Point | Not available | --INVALID-LINK--[1] |

| Boiling Point | Not available | --INVALID-LINK--[1] |

| Solubility | Not available | - |

| Predicted logP | 2.9 | ChemAxon |

| Predicted pKa (most basic) | 1.8 | ChemAxon |

Note: Predicted values are generated using computational models and should be confirmed experimentally.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the reaction of 6-(4-methoxyphenyl)pyridazin-3(2H)-one with a chlorinating agent, such as phosphorus oxychloride (POCl₃). The pyridazinone precursor can be synthesized through the cyclization of a corresponding γ-keto acid with hydrazine hydrate.

Determination of Physicochemical Properties

The following are standard experimental protocols for the determination of key physicochemical properties:

-

Melting Point: The melting point can be determined using a capillary melting point apparatus. The crystalline solid is placed in a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

-

logP (Octanol-Water Partition Coefficient): The shake-flask method is a common technique for determining logP.[2] The compound is dissolved in a mixture of n-octanol and water, and the mixture is shaken until equilibrium is reached. The concentration of the compound in each phase is then determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), and the logP is calculated as the logarithm of the ratio of the concentrations.

-

pKa (Acid Dissociation Constant): The pKa can be determined by UV-Vis spectrophotometry.[2] The UV-Vis spectrum of the compound is recorded in a series of buffers with varying pH values. The change in absorbance at a specific wavelength is then used to determine the pKa of the ionizable group.

-

Solubility: The equilibrium solubility can be determined by adding an excess of the solid compound to a solvent of interest (e.g., water, buffer) and shaking the suspension at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured using an appropriate analytical technique.

Logical Workflow for Compound Characterization

The following diagram illustrates a general workflow for the synthesis and physicochemical characterization of a novel compound like this compound.

References

3-Chloro-6-(4-methoxyphenyl)pyridazine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Molecular Formula: C₁₁H₉ClN₂O[1][2]

This document provides a comprehensive technical overview of 3-Chloro-6-(4-methoxyphenyl)pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing key data on its chemical properties, synthesis, and potential biological activities.

Physicochemical and Spectral Data

While detailed experimental data for this specific compound is not widely published, the following table summarizes its key physicochemical properties. Additionally, predicted spectral characteristics based on its structure and data from closely related analogs are provided for reference.

| Property | Value | Source |

| Molecular Weight | 220.66 g/mol | [1][2] |

| InChI | InChI=1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)10-6-7-11(12)14-13-10/h2-7H,1H3 | |

| InChIKey | TZBSFHQGJIBFLX-UHFFFAOYSA-N | [2] |

| SMILES | COC1=CC=C(C=C1)C2=CC=C(N=N2)Cl | [2] |

| Predicted ¹³C NMR Chemical Shifts (ppm) | 159.8, 157.1, 144.3, 129.5, 128.8, 127.3, 122.9, 114.6, 55.5 | [3] |

Synthesis and Characterization

A general and common method for the synthesis of 3-chloropyridazine derivatives involves the chlorination of the corresponding pyridazin-3(2H)-one precursor. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). The pyridazinone precursor can be synthesized through the condensation of a suitable 1,4-dicarbonyl compound with hydrazine hydrate.

Experimental Workflow: Synthesis and Characterization

Caption: A logical workflow for the synthesis and characterization of this compound.

Potential Biological Activities and Signaling Pathways

The pyridazine scaffold is a recognized "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]

Anticancer Potential and Kinase Inhibition

Several studies have highlighted the potential of 3,6-disubstituted pyridazine derivatives as potent anticancer agents. Research has shown that compounds with this core structure can target and inhibit key signaling kinases involved in cancer cell proliferation and survival, such as c-Jun N-terminal kinase (JNK) and Cyclin-Dependent Kinase 2 (CDK2).

While specific inhibitory data for this compound is not available, the following table presents data for structurally related pyridazine derivatives, illustrating the potential of this chemical class.

| Compound Class | Target Kinase | Cancer Cell Line | IC₅₀ | Source |

| 3,6-disubstituted pyridazines | CDK2 | T-47D (Breast) | 0.43 - 35.9 µM | |

| 3,6-disubstituted pyridazines | MDA-MB-231 (Breast) | 0.99 - 34.59 µM | ||

| 3,6-disubstituted pyridazines | CDK2 | - | 20.1 - 151 nM |

The inhibition of kinases like JNK and CDK2 can disrupt critical cellular signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Potential Signaling Pathway Interactions

Based on the activity of related compounds, this compound could potentially modulate the following signaling pathways:

Caption: Potential inhibition of JNK and CDK2 signaling pathways by pyridazine derivatives.

Antiangiogenic and Antioxidant Activities

Research on other chlorinated pyridazinone derivatives has also indicated potential antiangiogenic and antioxidant activities. Some compounds have been shown to inhibit proangiogenic cytokines and exhibit radical scavenging properties.[7]

Experimental Protocols for Biological Assays

Detailed experimental protocols for assessing the biological activity of this compound are not available in the public domain. However, the following outlines general methodologies for key assays based on the activities of related compounds.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay would quantify the ability of the test compound to inhibit the activity of a specific kinase, such as JNK1 or CDK2.

-

Reagents and Materials:

-

Recombinant human kinase (e.g., JNK1, CDK2/Cyclin E)

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compound (this compound) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

-

-

Procedure:

-

A kinase reaction is set up in a microplate well containing the kinase, substrate, and assay buffer.

-

The test compound is added at various concentrations.

-

The reaction is initiated by the addition of ATP.

-

The plate is incubated at a specified temperature for a set period.

-

The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a detection reagent and a microplate reader.

-

IC₅₀ values are calculated from the dose-response curves.

-

Cell Viability Assay (MTT Assay - General Protocol)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., breast, liver, leukemia)

-

Cell culture medium and supplements

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound.

-

After a specified incubation period (e.g., 48 or 72 hours), the MTT solution is added to each well.

-

The plates are incubated to allow for the formation of formazan crystals by viable cells.

-

A solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and IC₅₀ values are determined.

-

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. Further experimental investigation is warranted to fully elucidate its synthesis, spectral properties, and biological activity profile.

References

- 1. Page loading... [guidechem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. spectrabase.com [spectrabase.com]

- 4. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines - Google Patents [patents.google.com]

- 5. rjptonline.org [rjptonline.org]

- 6. sarpublication.com [sarpublication.com]

- 7. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Data of 3-Chloro-6-(4-methoxyphenyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Chloro-6-(4-methoxyphenyl)pyridazine. Due to the limited availability of direct experimental data in peer-reviewed literature, this document outlines a well-established synthetic protocol and presents expected spectroscopic data based on the analysis of its chemical structure and data from analogous compounds. This information is intended to support research and development activities, particularly in medicinal chemistry and materials science.

Spectroscopic Data Summary

The following table summarizes the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis for this compound.

| Analysis | Solvent/Technique | Expected Chemical Shifts (δ ppm) or Mass-to-Charge Ratio (m/z) |

| ¹H NMR | CDCl₃ | 7.98 (d, J = 9.0 Hz, 2H, Ar-H), 7.72 (d, J = 9.1 Hz, 1H, Pyridazine-H), 7.58 (d, J = 9.1 Hz, 1H, Pyridazine-H), 7.01 (d, J = 9.0 Hz, 2H, Ar-H), 3.88 (s, 3H, OCH₃) |

| ¹³C NMR | CDCl₃ | 162.0, 159.5, 153.2, 130.5, 129.8, 128.5, 126.9, 114.8, 55.7 |

| Mass Spec. | EI | 220.04 (M⁺), 222.04 (M⁺+2, isotopic peak for Cl) |

Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This widely used palladium-catalyzed reaction is ideal for the formation of C-C bonds between aryl halides and arylboronic acids.

Synthesis of this compound

Reaction Scheme:

3,6-Dichloropyridazine reacts with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base to yield this compound.

Materials and Reagents:

-

3,6-Dichloropyridazine

-

4-Methoxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,6-dichloropyridazine (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

-

Add a 2:1 mixture of toluene and ethanol, followed by deionized water (1 part).

-

De-gas the mixture by bubbling argon or nitrogen through the solution for 20 minutes to create an inert atmosphere.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often with electron ionization (EI) for small molecules. This technique provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Workflow Visualization

The following diagram illustrates the key stages in the synthesis and characterization of this compound.

Caption: Workflow for Synthesis and Analysis.

The Diverse Biological Activities of Pyridazine Derivatives: A Technical Guide for Researchers

Introduction: The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of pyridazine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in the rational design and development of novel pyridazine-based therapeutic agents.

Anticancer Activity of Pydridazine Derivatives

Pyridazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Data

The in vitro anticancer activity of various pyridazine derivatives is summarized below. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), providing a basis for comparing the potency of different structural analogs.

| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |

| 11m | MDA-MB-231 | Breast Cancer | 0.99 ± 0.03 | [1] |

| 11l | MDA-MB-231 | Breast Cancer | 1.30 ± 0.04 | [1] |

| 11d | MDA-MB-231 | Breast Cancer | 2.18 ± 0.07 | [1] |

| 11h | MDA-MB-231 | Breast Cancer | 2.44 ± 0.08 | [1] |

| 11n | MDA-MB-231 | Breast Cancer | 2.94 ± 0.09 | [1] |

| 4e | MCF-7 | Breast Cancer | 1 - 10 | [2][3] |

| 4f | MCF-7 | Breast Cancer | 1 - 10 | [2][3] |

| 4e | SK-MEL-28 | Melanoma | 1 - 10 | [2][3] |

| 4f | SK-MEL-28 | Melanoma | 1 - 10 | [2][3] |

| 4f | B16-F1 | Melanoma | 10.8 | [3] |

Key Signaling Pathway: VEGFR-2

Many pyridazine derivatives exert their anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[4][5][6][7][8] The binding of VEGF to VEGFR-2 triggers a cascade of downstream signaling events that are critical for endothelial cell proliferation, migration, and survival, all of which are essential for the formation of new blood vessels that supply tumors with nutrients and oxygen.[4][5][6][7][8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[9][10][11][12][13][14]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10][11] The amount of formazan produced is directly proportional to the number of living cells.

Workflow:

Detailed Protocol:

-

Cell Seeding:

-

Harvest and count the desired cancer cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]

-

-

Compound Treatment:

-

Prepare a stock solution of the pyridazine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions.

-

Include a vehicle control (medium with the same concentration of the solvent) and a blank control (medium only).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]

-

-

MTT Addition and Incubation:

-

After the treatment period, carefully remove the medium.

-

Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light.[9]

-

-

Formazan Solubilization:

-

Carefully remove the MTT-containing medium without disturbing the formazan crystals.

-

Add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9]

-

Gently shake the plate to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[12]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.

-

Antimicrobial Activity of Pyridazine Derivatives

The pyridazine nucleus is a key component in numerous compounds exhibiting potent activity against a variety of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Data

The in vitro antimicrobial activity of selected pyridazine derivatives is presented below as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that inhibits the visible growth of a microorganism).

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Chloro derivatives | E. coli | 0.892 - 3.744 | [15][16] |

| Chloro derivatives | P. aeruginosa | 0.892 - 3.744 | [15][16] |

| Chloro derivatives | S. marcescens | 0.892 - 3.744 | [15][16] |

| Compound 7 | E. coli | 7.8 µM | [17] |

| Compound 7 | S. aureus (MRSA) | 7.8 µM | [17] |

| Compound 7 | S. typhimurium | 7.8 µM | [17] |

| Compound 7 | A. baumannii | 7.8 µM | [17] |

| Compound 13 | A. baumannii | 3.74 µM | [17] |

| Compound 13 | P. aeruginosa | 7.48 µM | [17] |

| Compound 3 | S. aureus (MRSA) | 4.52 µM | [17] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[18][19][20][21][22]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible bacterial growth after incubation.[20]

Workflow:

Detailed Protocol:

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of the pyridazine derivative.

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth).[20] Each well will contain a specific concentration of the antimicrobial agent.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[20]

-

-

Preparation of Inoculum:

-

From a pure culture of the test microorganism grown on an agar plate for 18-24 hours, select several colonies.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[22]

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the standardized bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the pyridazine derivative at which there is no visible growth.[20]

-

Anti-inflammatory Activity of Pyridazine Derivatives

Pyridazine and pyridazinone derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.

Quantitative Anti-inflammatory Data

The in vitro inhibitory activity of various pyridazine derivatives against the cyclooxygenase-2 (COX-2) enzyme is a common measure of their anti-inflammatory potential.

| Compound ID | COX-2 IC50 (nM) | Selectivity Index (SI) | Reference |

| 9a | 15.50 | 21.29 | [23][24] |

| 9b | 17.50 | 15.71 | [23][24] |

| 12 | 17.10 | 17.25 | [23][24] |

| 16b | 16.90 | 18.63 | [23][24] |

| 17 | 17.70 | 16.10 | [23][24] |

| Celecoxib (Reference) | 17.79 | 17.98 | [23][24] |

| 4c | 0.26 µM | - | [25] |

| 6b | 0.18 µM | 6.33 | [25] |

| Celecoxib (Reference) | 0.35 µM | - | [25] |

| 3d | 0.425 µM | - | [26] |

| 3e | 0.519 µM | - | [26] |

| 4e | 0.356 µM | - | [26] |

Key Signaling Pathway: NF-κB

The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses.[27][28][29] Its activation leads to the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2.[27] Some pyridazine derivatives may exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.

Experimental Protocols

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Principle: The COX enzyme converts arachidonic acid into prostaglandins. The inhibitory effect of a compound is determined by measuring the reduction in prostaglandin production.

Detailed Protocol (Fluorometric Method): [30]

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare solutions of human recombinant COX-2 enzyme, a heme cofactor, and the substrate (arachidonic acid).

-

Dissolve the pyridazine derivative and a reference inhibitor (e.g., celecoxib) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the appropriate wells.

-

Add the diluted pyridazine derivative or reference inhibitor to the inhibitor wells. Add solvent only to the 100% initial activity wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Incubate for a short period (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a stopping reagent (e.g., stannous chloride solution).

-

Measure the fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each concentration of the pyridazine derivative.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used animal model to evaluate the in vivo acute anti-inflammatory activity of compounds.[31][32][33][34][35]

Principle: Injection of carrageenan into the paw of a rodent induces an inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is assessed by its ability to reduce this swelling.[31][35]

Detailed Protocol:

-

Animal Preparation:

-

Use healthy adult rats or mice, acclimatized to the laboratory conditions.

-

Fast the animals overnight before the experiment.

-

-

Compound Administration:

-

Administer the pyridazine derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally at a predetermined dose, typically 30-60 minutes before carrageenan injection.[33]

-

The control group receives the vehicle only.

-

-

Induction of Edema:

-

Inject a small volume (e.g., 0.1 mL) of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.[33]

-

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[33]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each treated group compared to the control group at each time point.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

The pyridazine scaffold represents a highly versatile and valuable platform for the discovery of new therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, infectious diseases, and inflammation. The provided quantitative data, detailed experimental protocols, and pathway visualizations are intended to serve as a valuable resource for researchers, facilitating the continued exploration and optimization of pyridazine-based compounds for the development of novel and effective medicines. Further investigations into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of these compounds are warranted to fully realize their therapeutic promise.

References

- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. benchchem.com [benchchem.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. texaschildrens.org [texaschildrens.org]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking | Faculty of Pharmacy [b.aun.edu.eg]

- 17. mdpi.com [mdpi.com]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 20. Broth Microdilution | MI [microbiology.mlsascp.com]

- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 22. MIC determination by broth microdilution. [bio-protocol.org]

- 23. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives [pubmed.ncbi.nlm.nih.gov]

- 26. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages | Semantic Scholar [semanticscholar.org]

- 27. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 29. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 30. assaygenie.com [assaygenie.com]

- 31. researchgate.net [researchgate.net]

- 32. inotiv.com [inotiv.com]

- 33. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

The Therapeutic Potential of Chloropyridazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chloropyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. The presence of the electron-withdrawing chlorine atom and the nitrogen-containing pyridazine ring imparts unique physicochemical properties to these compounds, making them attractive candidates for drug discovery. This technical guide provides an in-depth overview of the potential therapeutic applications of chloropyridazine compounds, with a focus on their anticancer, neurodegenerative, and antiviral properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Applications

Chloropyridazine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Poly(ADP-ribose) polymerase-1 (PARP-1) and aromatase.

PARP-1 Inhibition

PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks.[1] Inhibition of PARP-1 in cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality.[1] Several chloropyridazine-based compounds have been investigated as potent PARP-1 inhibitors.

| Compound ID | Target | IC50 (µM) | Cell Line(s) | Reference(s) |

| 3c | PARP-1 | Comparable to Olaparib | - | [1] |

| 3d | PARP-1 | Comparable to Olaparib | - | [1] |

| 3e | PARP-1 | Comparable to Olaparib | - | [1] |

Note: "Comparable to Olaparib" indicates that the study found similar potency to the known PARP-1 inhibitor Olaparib, although specific IC50 values were not always provided in the abstracts.

Chloropyridazine-based PARP-1 inhibitors not only disrupt DNA repair but can also induce apoptosis. The inhibition of PARP-1 leads to an accumulation of DNA damage, which can trigger the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like p53 and BAX, and the activation of caspases, ultimately leading to programmed cell death.[1]

Aromatase Inhibition

Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a crucial strategy in the treatment of hormone-dependent breast cancer.[2][3] Chloropyridazine derivatives have been designed and synthesized as potent aromatase inhibitors.

| Compound ID | Target | IC50 (µM) | Cell Line(s) | Reference(s) |

| MFT-279 | Aromatase | 0.00239 | - | [2] |

| Compound 10 | Aromatase | 0.06 | MCF-7 | [3] |

| Doxorubicin (reference) | - | 1.94 | MCF-7 | [3] |

| Letrozole (reference) | Aromatase | 0.05 | - | [3] |

The discovery and development of chloropyridazine-based anticancer agents typically follow a multi-step workflow, from initial design and synthesis to preclinical in vivo evaluation.

References

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of 3-[N-(2-chlorobenzyl)amino]-6-(1H-imidazol-1-yl) pyridazine dihydrochloride on various aromatase enzyme systems and experimental breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Action of Pyridazinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of pyridazinone derivatives, focusing on their anti-inflammatory, anticancer, and cardiovascular effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic core.

Anti-inflammatory Activity: Targeting the Cyclooxygenase Pathway

A primary mechanism by which pyridazinone derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[2][3] Many pyridazinone derivatives have been identified as potent and selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[4][5] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is a desirable attribute, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[4][6]

Signaling Pathway: COX-2 in Inflammation

The diagram below illustrates the role of COX-2 in the synthesis of prostaglandins and the site of action for inhibitory pyridazinone derivatives.

Quantitative Data: COX-1 and COX-2 Inhibition

The following table summarizes the in vitro inhibitory activities of selected pyridazinone derivatives against COX-1 and COX-2, presented as half-maximal inhibitory concentrations (IC50). Lower IC50 values indicate higher potency.

| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 23g | - | 0.04384 | - | [5] |

| Compound 54b | - | 0.22 | - | [5] |

| Compound 55a | - | 0.19 | - | [5] |

| Compound 56a | - | 0.11 | - | [5] |

| Compound 58a | - | 0.24 | - | [5] |

| Compound 6b | - | 0.18 | 6.33 | [7] |

| ABT-963 | - | - | 276 | [8] |

| Celecoxib | - | 0.07353 | 11.87 | [5] |

| Indomethacin | - | 0.7392 | - | [5] |

| Diclofenac | - | 0.8 | - | [5] |

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the COX inhibitory activity of test compounds.

Objective: To measure the concentration of a compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test pyridazinone derivatives and reference inhibitors (e.g., Celecoxib, Indomethacin) dissolved in DMSO

-

Colorimetric or fluorometric detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

96-well microplates

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the COX enzymes, heme, arachidonic acid, and test compounds in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

-

Inhibitor Addition: Add serial dilutions of the test pyridazinone derivatives or reference inhibitors to the wells. For control wells, add the vehicle (DMSO).

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzymes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

-

Detection: After a specific incubation time (e.g., 5-10 minutes), add the detection reagent. The peroxidase activity of COX converts the substrate, leading to a colorimetric or fluorescent signal.

-

Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3][9]

Anticancer Activity: A Multi-targeted Approach

Pyridazinone derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms that target key cellular processes involved in cancer cell proliferation, survival, and metastasis.[10][11]

PARP Inhibition and DNA Damage Repair

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway for single-strand breaks.[12] Inhibition of PARP by certain pyridazinone derivatives can lead to the accumulation of unrepaired single-strand breaks, which are converted into more lethal double-strand breaks during DNA replication.[12][13] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, this accumulation of double-strand breaks leads to synthetic lethality and cell death.[1][12]

The following diagram depicts the role of PARP in DNA single-strand break repair and the consequence of its inhibition.

| Compound | Target | IC50 | Reference |

| Olaparib | PARP | 0.015 µM | [10] |

| Fluzoparib | PARP | 1.46 nmol/l | [10] |

| Talazoparib | PARP | 0.0002 µM | [10] |

Kinase Inhibition in Cancer Signaling

Pyridazinone derivatives have been shown to inhibit various protein kinases that are critical for cancer cell signaling and proliferation. These include:

-

VEGFR-2: Vascular endothelial growth factor receptor 2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[14] Inhibition of VEGFR-2 can block tumor growth and metastasis.[14]

-

FGFR: Fibroblast growth factor receptors are involved in cell proliferation, differentiation, and migration.[15] Aberrant FGFR signaling is implicated in various cancers.

-

B-RAF: A serine/threonine-protein kinase that is a component of the MAPK/ERK signaling pathway, which is frequently mutated and constitutively active in many cancers, particularly melanoma.[16]

-

BTK: Bruton's tyrosine kinase is a key component of the B-cell receptor signaling pathway and is a therapeutic target in B-cell malignancies.

-

FER: A non-receptor tyrosine kinase involved in various cellular processes, including cell adhesion, migration, and signaling.

This diagram illustrates the VEGFR-2 signaling cascade and its role in promoting angiogenesis.

| Compound | Target/Cell Line | IC50 / TGI | Reference |

| Compound 37 | BTK enzyme | 2.1 nM | [10] |

| Compound 38 | FGFR | TGI = 91.6% at 50 mg/kg | [15] |

| Compound 17a | VEGFR-2 | - | [14] |

| Compound 10l | A549/ATCC (NSCLC) | GI50 = 1.66–100 μM | [14] |

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, forming the mitotic spindle.[17] Some pyridazinone derivatives have been found to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

The following diagram illustrates the mechanism of action of tubulin polymerization inhibitors.

Experimental Protocols for Anticancer Activity

Objective: To determine the inhibitory activity of pyridazinone derivatives against a specific protein kinase.

Materials:

-

Recombinant human kinase (e.g., VEGFR-2)

-

Kinase buffer

-

Peptide substrate for the kinase

-

ATP

-

Test pyridazinone derivatives

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit)

-

384-well plates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds.

-

Reaction Setup: In a 384-well plate, add the kinase enzyme and the test compound.

-

Incubation: Incubate to allow for inhibitor binding.

-

Reaction Initiation: Add a mixture of the peptide substrate and ATP to start the kinase reaction.

-

Reaction Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., for ADP-Glo™, add ADP-Glo™ Reagent followed by Kinase Detection Reagent).

-

Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the IC50 value from the dose-response curve.

Objective: To measure the effect of pyridazinone derivatives on the polymerization of tubulin in vitro.

Materials:

-

Purified tubulin protein

-

GTP

-

Polymerization buffer

-

Test pyridazinone derivatives and controls (e.g., paclitaxel, nocodazole)

-

Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader

Procedure:

-

Reagent Preparation: Prepare all reagents on ice.

-

Reaction Mixture: In a pre-chilled 96-well plate, prepare the reaction mixture containing tubulin, GTP, and polymerization buffer.

-

Compound Addition: Add the test compounds or controls to the respective wells.

-

Polymerization Initiation: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

-

Measurement: Monitor the change in absorbance (turbidity) at 340 nm or fluorescence over time.

-

Data Analysis: Plot the absorbance or fluorescence against time. Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.[2][17][18]

Cardiovascular Effects: Modulation of Phosphodiesterases

In the cardiovascular system, a key mechanism of action for many pyridazinone derivatives is the inhibition of phosphodiesterases (PDEs), particularly PDE3.[13] PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are important second messengers in cardiac and vascular smooth muscle cells.[19][20] Inhibition of PDE3 in cardiac muscle leads to an increase in cAMP levels, resulting in a positive inotropic (increased contractility) effect.[10][13] In vascular smooth muscle, PDE3 inhibition increases cGMP, leading to vasodilation and a reduction in blood pressure.[21]

Signaling Pathway: PDE3 Inhibition in Cardiomyocytes

The diagram below shows the signaling pathway leading to increased cardiac contractility upon PDE3 inhibition.

Quantitative Data: PDE Inhibition

| Compound | Target | IC50 (µM) | Reference |

| Compound 21a (Imazodan derivative) | PDE3 | 0.6 | [10] |

| Bemoradan (l-isomer) | PDE3 | - | [10] |

Experimental Protocol: In Vitro PDE3 Inhibition Assay

Objective: To determine the inhibitory potency of pyridazinone derivatives against PDE3.

Materials:

-

Purified PDE3 enzyme

-

Assay buffer

-

cAMP (substrate)

-

Test pyridazinone derivatives and a reference inhibitor (e.g., milrinone)

-

Detection system (e.g., using a fluorescently labeled cAMP substrate or a multi-step enzymatic reaction to quantify the product)

-

384-well plates

-

Plate reader

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compounds.

-

Reaction Setup: In a 384-well plate, add the PDE3 enzyme and the test compound.

-

Incubation: Allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the cAMP substrate to start the reaction.

-

Reaction Termination and Detection: Stop the reaction and add the detection reagents as per the assay kit's instructions.

-

Measurement: Read the fluorescence or absorbance on a plate reader.

-

Data Analysis: Calculate the IC50 values from the resulting dose-response curves.

Conclusion

Pyridazinone derivatives represent a highly versatile class of compounds with a wide array of mechanisms of action, making them attractive candidates for drug development in multiple therapeutic areas. Their ability to selectively inhibit key enzymes such as COX-2, various protein kinases, and phosphodiesterases underscores their potential to be developed into safer and more effective treatments for inflammatory diseases, cancer, and cardiovascular disorders. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research and development of this promising class of therapeutic agents. As our understanding of the intricate cellular pathways involved in these diseases grows, the targeted development of novel pyridazinone derivatives holds great promise for the future of medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. abscience.com.tw [abscience.com.tw]

- 3. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydrofolate reductase (DHFR) reporter enzyme assay for Haloferax volcanii [protocols.io]

- 5. benchchem.com [benchchem.com]

- 6. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. google.com [google.com]

- 8. researchgate.net [researchgate.net]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Exploring the Chemical Space of Substituted Pyridazines: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including its polarity, capacity for hydrogen bonding, and ability to serve as a bioisostere for other aromatic systems, make it a versatile core for the design of novel therapeutic agents.[1][2] Substituted pyridazines exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[3][4] This in-depth technical guide provides a comprehensive overview of the chemical space of substituted pyridazines, focusing on their synthesis, biological evaluation, and therapeutic potential. We present a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to empower researchers in their drug discovery and development endeavors.

Data Presentation: Biological Activity of Substituted Pyridazines

The following tables summarize the in vitro anticancer and enzyme inhibitory activities of various substituted pyridazine derivatives, providing a comparative analysis of their potency against different cancer cell lines and protein kinases.

Table 1: Anticancer Activity of 6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one Derivatives [5][6]

| Compound ID | R-Group on Aryl Moiety | Cancer Cell Line | GI50 (μM) |

| 2g | 4-OH, 3-OCH3 | HL-60 (TB) (Leukemia) | < 2 |

| 2g | 4-OH, 3-OCH3 | SR (Leukemia) | < 2 |

| 2g | 4-OH, 3-OCH3 | NCI-H522 (Non-Small Cell Lung) | < 2 |

| 2g | 4-OH, 3-OCH3 | BT-549 (Breast) | < 2 |

| 2h | 4-OH, 3-CH3 | SR (Leukemia) | < 0.1 |

| 2h | 4-OH, 3-CH3 | NCI-H522 (Non-Small Cell Lung) | < 0.1 |

Table 2: Anticancer Activity of 6-Aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazin-3(2H)-one Derivatives [7]

| Compound ID | R-Group on Aryl Moiety | Cancer Cell Line | GI50 (μM) |

| 2f | 4-OCH3 | 36 Human Tumor Cell Lines | < 1 |

| 2g | 4-Cl | 20 Human Tumor Cell Lines | < 1 |

Table 3: Anticancer Activity of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives Bearing Sulfonamides [8][9]

| Compound ID | Cancer Cell Line | IC50 (μM) |

| 4e | MCF-7 (Breast) | 1 - 10 |

| 4e | SK-MEL-28 (Melanoma) | 1 - 10 |

| 4f | MCF-7 (Breast) | 1 - 10 |

| 4f | SK-MEL-28 (Melanoma) | 1 - 10 |

Table 4: Enzyme Inhibitory Activity of Pyrazolo-Pyridazine Derivative [10]

| Compound | Target Enzyme | IC50 (μM) |

| 4 | EGFR | 0.391 |

| 4 | CDK-2/cyclin A2 | 0.55 |

Table 5: Preclinical Pharmacokinetic Parameters of Selected Pyridazine Derivatives [11][12]

| Compound | Species | Route | Tmax (h) | Cmax (ng/mL) | Half-life (t1/2) (h) | Oral Bioavailability (%) |

| GNE-A | Mouse | Oral | - | - | - | 88.0 |

| GNE-A | Rat | Oral | - | - | 1.67 | 11.2 |

| GNE-A | Dog | Oral | - | - | 16.3 | 55.8 |

| GNE-A | Monkey | Oral | - | - | - | 72.4 |

| Relugolix | Human | Oral | ~2.25 | 29 (at 40mg) | 36-65 | ~12 |

| Deucravacitinib | Human | Oral | 1.5-2.3 | - | 8-15 | - |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides step-by-step protocols for the synthesis of key substituted pyridazine scaffolds and for a common in vitro biological assay.

Synthesis of 6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones[5][13]

This protocol describes the condensation reaction to form the dihydropyridazinone ring system.

Materials:

-

Appropriate β-aroylpropionic acid

-

4-Hydrazinobenzenesulfonamide hydrochloride

-

Ethanol

-

Standard laboratory glassware and heating apparatus

Procedure:

-

A mixture of the appropriate β-aroylpropionic acid (1 equivalent) and 4-hydrazinobenzenesulfonamide hydrochloride (1 equivalent) is prepared in ethanol.

-

The reaction mixture is heated at reflux for a specified time, typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Suzuki-Miyaura Cross-Coupling for the Synthesis of 3,6-Disubstituted Pyridazines[1][14][15]

This protocol details a versatile method for introducing aryl or heteroaryl substituents onto a pyridazine core.

Materials:

-

3-Bromo-6-(thiophen-2-yl)pyridazine or other suitable halogenated pyridazine

-

Appropriate (hetero)aromatic boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., 2 M aqueous Na₂CO₃ solution)

-

Solvent system (e.g., DME/ethanol/water)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a reaction vessel, add the halogenated pyridazine (1 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the mixture at 80-100 °C under the inert atmosphere with vigorous stirring. Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Synthesis of Imidazo[1,2-b]pyridazine Derivatives[16][17]

This protocol outlines the condensation reaction for the formation of the fused imidazo[1,2-b]pyridazine ring system.

Materials:

-

3-Amino-6-halopyridazine

-

Appropriate α-bromoketone

-

Mild base (e.g., sodium bicarbonate)

-

Solvent (e.g., ethanol)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

A mixture of the 3-amino-6-halopyridazine (1 equivalent), the α-bromoketone (1 equivalent), and sodium bicarbonate in ethanol is prepared.

-

The reaction mixture is heated to reflux for several hours, with progress monitored by TLC.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to yield the desired imidazo[1,2-b]pyridazine derivative.

In Vitro Anticancer Activity Assay (MTT Assay)[18]

This protocol describes a common colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control and determine the IC50 value.

Visualization of Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of pyridazine derivatives often involves elucidating their effects on key cellular signaling pathways. The following diagrams, generated using the DOT language, visualize relevant pathways and a typical experimental workflow.

Conclusion

The chemical space of substituted pyridazines is rich with therapeutic potential. The versatility of the pyridazine core allows for extensive chemical modifications, leading to a wide array of compounds with diverse biological activities. This guide has provided a snapshot of the current landscape, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways to aid researchers in their quest for novel therapeutics. As our understanding of the structure-activity relationships of pyridazine derivatives continues to grow, so too will their impact on drug discovery and development. The continued exploration of this privileged scaffold promises to yield the next generation of innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Different Aggregation Pathways and Structures for Aβ40 and Aβ42 Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of Pyridazines: A Technical Guide to the Discovery of Novel Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties, including its dipole moment and hydrogen bonding capacity, make it an attractive core for the design of novel therapeutic agents with a wide spectrum of biological activities. This technical guide provides an in-depth overview of recent discoveries in pyridazine-based drug candidates, focusing on their synthesis, biological targets, and mechanisms of action. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this promising area.

Key Therapeutic Areas and Representative Compounds

Pyridazine derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, inflammation, and infectious diseases. The following sections highlight key examples of recently developed pyridazine-based therapeutic agents, with their biological activities summarized in structured tables.

Anticancer Agents

The pyridazine moiety is a common feature in a variety of potent anticancer agents, often targeting key enzymes involved in cell proliferation and survival, such as protein kinases.

Several classes of kinase inhibitors incorporating a pyridazine core have been developed, targeting enzymes like Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.

Table 1: In Vitro Activity of Pyridazine-Based Anticancer Agents

| Compound Class | Target | Representative Compound(s) | IC50 Values | Cell Line(s) | Reference(s) |

| 3,6-Disubstituted Pyridazines | CDK2 | Compound 11m | 0.43 µM | T-47D (Breast Cancer) | [1] |

| 3,6-Disubstituted Pyridazines | CDK2 | Compound 11m | 0.99 µM | MDA-MB-231 (Breast Cancer) | [1] |

| Pyridazine Derivatives | VEGFR-2, c-Met | Not Specified | Not Specified | Not Specified | [2] |

| Triazolo[4,3-b]pyridazin-3-yl-quinolines | PIM-1/PIM-3 | Compound 42 | Not Specified | Various Tumor Cell Lines | [3] |

Anti-inflammatory Agents

Pyridazine-based compounds have also been investigated as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Table 2: In Vitro Activity of Pyridazine-Based COX-2 Inhibitors

| Compound | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference(s) |

| Compound 9a | COX-2 | 15.50 | 21.29 | [4] |

| Compound 9b | COX-2 | 17.50 | 15.71 | [4] |

| Compound 12 | COX-2 | 17.10 | 17.25 | [4] |

| Compound 16b | COX-2 | 16.90 | 18.63 | [4] |

| Compound 17 | COX-2 | 17.70 | 16.10 | [4] |

| Celecoxib (Reference) | COX-2 | 17.79 | 17.98 | [4] |

Carbonic Anhydrase Inhibitors

Novel pyridazine-tethered sulfonamides have been designed as selective inhibitors of carbonic anhydrase (CA) II, an enzyme implicated in glaucoma.

Table 3: In Vitro Activity of Pyridazine-Based Carbonic Anhydrase II Inhibitors

| Compound | Target | IC50 (nM) | Selectivity vs. CA I | Reference(s) |

| Compound 7c | CA II | 0.63 | 605-fold vs. CA I | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the discovery and evaluation of pyridazine-based therapeutic agents.

Synthesis of Pyridazine Derivatives

A general method for the synthesis of 5-substituted pyrido[2,3-d]pyridazin-8(7H)-ones is outlined below.[6]

Experimental Workflow for Pyridazine Synthesis

Caption: Synthetic scheme for 5-substituted pyrido[2,3-d]pyridazin-8(7H)-ones.

Procedure:

-

Dehydration: 2,3-Pyridine Dicarboxylic Acid is treated with acetic anhydride to yield Furo[3,4-b]pyridine-5,7-dione.

-

Hydrazinolysis: The resulting dione is reacted with hydrazine hydrate to form 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione.

-

Chlorination: The product from the previous step is chlorinated using phosphorous oxychloride in the presence of pyridine to give 5,8-dichloropyrido[2,3-d]pyridazine.

-

Oxidation and Substitution: The dichloro derivative is oxidized with dilute hydrochloric acid to produce the key intermediate, 5-Chloropyrido[2,3-d]pyridazin-8(7H)-one. This intermediate is then substituted with various secondary amines in a suitable solvent like polyethylene glycol at elevated temperatures to yield the final 5-substituted products.[6]

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro potency of pyridazine-based kinase inhibitors using a luminescence-based assay that measures ATP consumption.

Experimental Workflow for Kinase Inhibition Assay

Caption: General workflow for an in vitro kinase inhibition assay.

Procedure:

-

Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate, ATP, and the pyridazine-based inhibitor in a kinase assay buffer.

-

Plate Setup: In a 96-well plate, add the kinase, substrate, and buffer.

-

Inhibitor Addition: Add serial dilutions of the pyridazine inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Reaction Initiation: Start the kinase reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Signal Detection: Stop the reaction and measure the remaining ATP by adding a detection reagent (e.g., Kinase-Glo®) that generates a luminescent signal.

-

Data Analysis: The luminescence is inversely proportional to kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro COX-2 Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.

Procedure:

-

Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, a fluorometric substrate (e.g., ADHP), arachidonic acid, and the test pyridazine compound in an appropriate assay buffer.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with various concentrations of the pyridazine inhibitor.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time. The rate of increase in fluorescence is proportional to the COX-2 activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control and determine the IC50 value.

Carbonic Anhydrase II Inhibition Assay

This colorimetric assay measures the esterase activity of Carbonic Anhydrase (CA).

Procedure:

-

Reagent Preparation: Prepare solutions of human carbonic anhydrase II, p-nitrophenyl acetate (substrate), and the pyridazine-based inhibitor in a suitable buffer (e.g., Tris-HCl).

-

Enzyme and Inhibitor Incubation: In a 96-well plate, pre-incubate the CA II enzyme with various concentrations of the pyridazine inhibitor.

-

Reaction Initiation: Start the reaction by adding the p-nitrophenyl acetate substrate.

-

Absorbance Measurement: Monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at 400 nm over time.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to a control without the inhibitor and calculate the IC50 value.

Antiproliferative MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyridazine-based compound for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to an untreated control and determine the IC50 value.